molecular formula C18H17NO4 B3371617 1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid CAS No. 75433-73-7

1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid

Cat. No.: B3371617
CAS No.: 75433-73-7
M. Wt: 311.3 g/mol
InChI Key: SUWSCDKXOAADST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce quinoline-2-carbinol derivatives .

Scientific Research Applications

1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby blocking the progression of a disease .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: A simpler derivative with similar biological activities.

    1-phenylquinoline-2-carboxylic acid: Another derivative with potential therapeutic applications.

    3,4-dihydroquinoline-2-carboxylic acid: A related compound with different functional groups.

Uniqueness

1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxycarbonyl group, for example, enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(21)16-11-10-14-8-4-5-9-15(14)19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWSCDKXOAADST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(±)-1,2,3,4-Tetrahydro-1-phenylmethoxycarbonyl-2-quinolinecarboxylic acid (243 g) was dissolved with warming in 2-propanol (1170 ml) and this solution was treated with (S)(-)-α-methylbenzylamine (100 ml). After stirring overnight, the solid product was filtered and dried to constant weight at 60°; yield 160 g, m.p. 135°-148°, [α]D20 -25.6° (c 1, methanol). This crystalline salt was recrystallized from 2-propanol (1400 ml) and washed with ether (400 ml); yield 108 g, m.p. 155°-159°, [α]D20 -50.0° (c 1, methanol). This product was again recrystallized from 2-propanol (1100 ml) and washed with ether (500 ml); yield 84 g, m.p. 159°-160°, [α]D20 -54.9° (c 1, methanol). This salt was added to a mixture of ethyl acetate (500 ml) and 5% aqueous potassium hydrogen sulfate (1000 ml) and stirred for one hour. The layers were separated and the aqueous layer extracted with additional ethyl acetate (250 ml). The organic phase and extract were combined and washed with water (500 ml), dried over magnesium sulfate and activated charcoal, and concentrated to an oily residue which rapidly crystallized to yield (S)(-)-1,2,3,4-tetrahydro-1-phenylmethoxycarbonyl-2-quinolinecarboxylic acid, 57 g, m.p. 75°-79°, [α]D20-82.9° (c 1, methanol). This product was dissolved in methanol (400 ml) and hydrogenated over 5% Pd on carbon (2.0 g) at 40 psi for three hours. The catalyst was filtered and the filtrate concentrated under reduced pressure to an oily residue. Addition of concentrated hydrochloric acid (30 ml) to the residue gave (S)(-)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid hydrochloride; yield 23.6 g, m.p. 172°-176°, [α]D20 -17° (c 1, 0.5 N HCl).
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1170 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid
Reactant of Route 3
1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid
Reactant of Route 4
1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid
Reactant of Route 5
1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid
Reactant of Route 6
1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.